9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester
Overview
Description
α-Linolenic acid ethyl ester-d5 is intended for use as an internal standard for the quantification of α-linolenic acid ethyl ester by GC- or LC-MS. α-Linolenic acid ethyl ester is an esterified form of α-linolenic acid. It increases cyclin E levels and the activity of Cdk2/cyclin E, ERK, and JNK in hepatic stellate cells when used at a concentration of 50 μM. α-Linolenic acid ethyl ester (25 μg/ml) inhibits the growth of S. mutans, C. albicans, and P. gingivalis by 98, 72, and 92%, respectively, in vitro. It has been found in biodiesel produced from castor oil using ethanol. α-Linolenic acid ethyl ester has been used as a substrate in lipid peroxidation assays for antioxidant activity.
Mechanism of Action
Target of Action
Ethyl linolenate-d5, also known as 9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester or ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate, is a fatty acid ethyl ester It is known that polyunsaturated fatty acids (pufas) like ethyl linolenate-d5 can influence cellular lipid metabolism and eicosanoid biosynthesis .
Mode of Action
It is known that pufas and their metabolites, eicosanoids, are considered as important mediators and modulators of the intracellular network of signals . They change oxidative metabolism and may have a direct effect on gene expression when activating the specific nuclear receptors and transcription factors .
Biochemical Pathways
Ethyl linolenate-d5, as a PUFA, is involved in various biochemical pathways. It can interfere with cellular lipid metabolism and eicosanoid biosynthesis . Eicosanoids, derived from PUFAs, have anti-inflammatory and anti-atherogenic properties .
Pharmacokinetics
A study on the distribution of deuterated linoleic and α-linolenic acids in rats showed that these pufas and their metabolites were found in various tissues, with adipose, skin, and muscle tissues accumulating the most . This suggests that Ethyl linolenate-d5 might have similar distribution and metabolism.
Result of Action
Ethyl linolenate-d5 has been reported to play an active role in the inhibition of cellular production of melanin, indicating potential anti-melanogenesis effects . This suggests that it could have applications in skin health and cosmetics.
Action Environment
The action of Ethyl linolenate-d5 can be influenced by various environmental factors. For instance, it is sensitive to light , which could affect its stability and efficacy. Furthermore, it is slowly oxidized in air , which could also impact its action.
Biochemical Analysis
Biochemical Properties
Ethyl linolenate-d5 interacts with various enzymes, proteins, and other biomolecules in the body. It is used as an internal standard for the quantification of alpha-linolenic acid ethyl ester by GC- or LC-MS . It has been found to play an active role in inhibiting the cellular production of melanin, indicating its potential interaction with enzymes involved in melanin synthesis .
Cellular Effects
Ethyl linolenate-d5 has been observed to influence cell function, particularly in relation to melanin production. It has been found to inhibit the growth of certain microorganisms by up to 98% in vitro, suggesting that it may have antimicrobial properties
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is used as a substrate in lipid peroxidation assays for antioxidant activity .
Dosage Effects in Animal Models
The effects of Ethyl linolenate-d5 at different dosages in animal models have not been extensively studied. It is known that the compound has been used in studies involving rats to achieve a specific n-6 fatty acid deficiency model .
Transport and Distribution
It is known that the compound is used as an internal standard for the quantification of alpha-linolenic acid ethyl ester by GC- or LC-MS .
Subcellular Localization
It is known that the compound is used as an internal standard for the quantification of alpha-linolenic acid ethyl ester by GC- or LC-MS
Properties
IUPAC Name |
ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5-,9-8-,12-11-/i1D3,3D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYFMIOPGOFNPK-OKJRVMKZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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